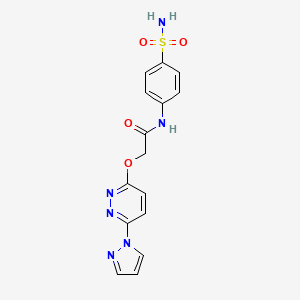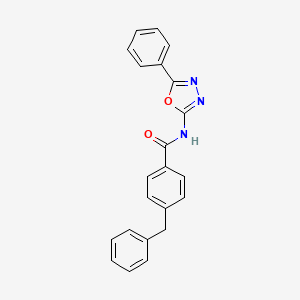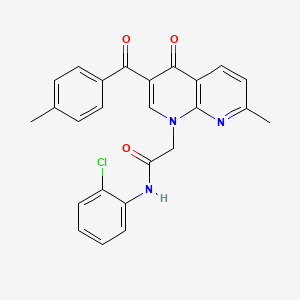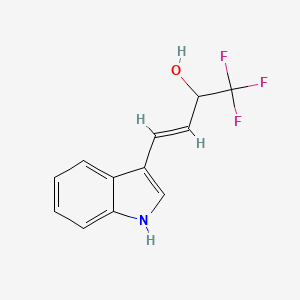![molecular formula C11H10F3NO B2398530 N-[2,2-Difluoro-2-(4-fluorophenyl)ethyl]prop-2-enamide CAS No. 2361642-83-1](/img/structure/B2398530.png)
N-[2,2-Difluoro-2-(4-fluorophenyl)ethyl]prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2,2-Difluoro-2-(4-fluorophenyl)ethyl]prop-2-enamide, also known as DFU, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DFU is a member of the enamide family of compounds, which have been found to possess a wide range of biological activities.
作用机制
The mechanism of action of N-[2,2-Difluoro-2-(4-fluorophenyl)ethyl]prop-2-enamide is not fully understood, but it has been proposed that this compound exerts its effects by inhibiting the activity of enzymes involved in key cellular processes. This compound has been found to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. This compound has also been found to inhibit the activity of fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. This compound has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been found to improve glucose homeostasis and insulin sensitivity by increasing the expression of genes involved in glucose uptake and metabolism. In addition, this compound has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
N-[2,2-Difluoro-2-(4-fluorophenyl)ethyl]prop-2-enamide has several advantages for lab experiments. This compound is a well-established compound with a known synthesis method, making it readily available for research purposes. This compound has also been extensively studied for its potential therapeutic applications, making it a promising candidate for further research. However, this compound also has limitations for lab experiments. This compound has been found to have low solubility in aqueous solutions, which can limit its use in certain experiments. In addition, this compound has been found to have low bioavailability, which can limit its effectiveness in vivo.
未来方向
There are several future directions for research on N-[2,2-Difluoro-2-(4-fluorophenyl)ethyl]prop-2-enamide. One direction is to further investigate the mechanism of action of this compound, particularly with regards to its effects on HDACs and FAAH. Another direction is to explore the potential therapeutic applications of this compound in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, future research could focus on developing new formulations of this compound with improved solubility and bioavailability.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound has been found to have a wide range of biochemical and physiological effects, including inhibiting the growth of cancer cells, improving glucose homeostasis and insulin sensitivity, and having anti-inflammatory effects. This compound has several advantages for lab experiments, but also has limitations. Future research on this compound could focus on further investigating its mechanism of action and exploring its potential therapeutic applications in other diseases.
合成方法
N-[2,2-Difluoro-2-(4-fluorophenyl)ethyl]prop-2-enamide is synthesized by reacting 4-fluorobenzaldehyde with 2,2-difluoroethylamine in the presence of a base, followed by a dehydration reaction with acetic anhydride. The final product is obtained by recrystallization from ethanol. The synthesis of this compound is well-established and has been reported in several research papers.
科学研究应用
N-[2,2-Difluoro-2-(4-fluorophenyl)ethyl]prop-2-enamide has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. This compound has been found to inhibit the proliferation of cancer cells and induce apoptosis in vitro and in vivo. This compound has also been found to improve glucose homeostasis and insulin sensitivity in animal models of diabetes. In addition, this compound has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
属性
IUPAC Name |
N-[2,2-difluoro-2-(4-fluorophenyl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO/c1-2-10(16)15-7-11(13,14)8-3-5-9(12)6-4-8/h2-6H,1,7H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKRNKHHQTLJFTO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC(C1=CC=C(C=C1)F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

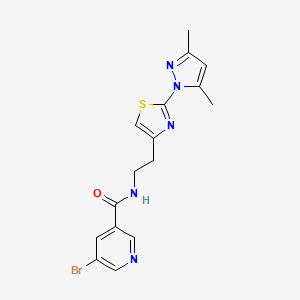

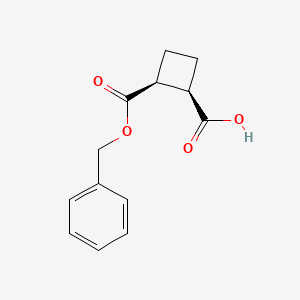
![1-{2-Hydroxy-4-[(4-methylbenzyl)oxy]phenyl}-1-ethanone](/img/structure/B2398451.png)
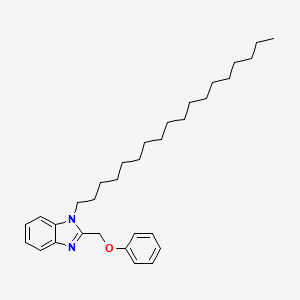

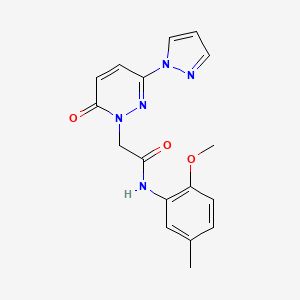
![2-[(1-Methylpyrazol-3-yl)carbonylamino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2398456.png)
